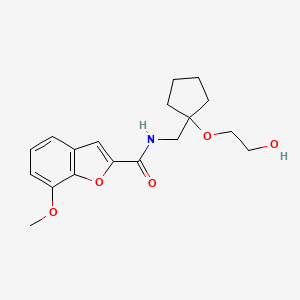

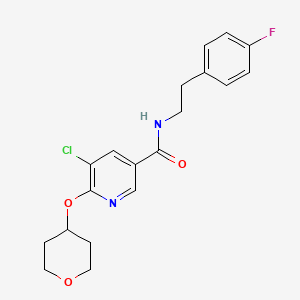

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzofuran core, the methoxy group, and the cyclopentyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Analogues

Research on compounds related to "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-7-methoxybenzofuran-2-carboxamide" includes the synthesis of complex molecules that can serve as analogs for drugs like rhein, which is used in the treatment of osteoarthritis. These syntheses involve intricate steps that highlight the chemical flexibility and potential pharmacological applications of benzofuran derivatives (Owton et al., 1995).

Chemical Modifications for Enhanced Activity

Novel synthetic routes have been explored to create derivatives of visnaginone and khellinone, leading to compounds with potential anti-inflammatory and analgesic properties. This research underscores the importance of benzofuran and its derivatives in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Pharmacological Applications

Anticholinesterase Activity

Derivatives of benzofuran, such as those studied by Luo et al., have shown potent anticholinesterase activity, suggesting potential applications in treating diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Luo et al., 2005).

Cytotoxicity and Anticancer Potential

The exploration of novel benzodifuranyl compounds has led to the discovery of molecules with cytotoxic properties against cancer cells, offering a pathway for the development of new anticancer drugs (Hassan et al., 2014).

Mécanisme D'action

Mode of Action

Compounds with similar structures have been used as photo-initiators in the synthesis of polyacrylamide-grafted chitosan nanoparticles . This suggests that the compound might interact with its targets through a photo-initiated reaction, leading to changes in the target molecules.

Biochemical Pathways

Given its potential role as a photo-initiator, it might be involved in the initiation of polymerization reactions, which could have downstream effects on various biochemical pathways .

Result of Action

If the compound acts as a photo-initiator, it could potentially induce changes in the structure and function of target molecules, leading to alterations in cellular processes .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of light could potentially enhance the compound’s activity if it acts as a photo-initiator . Other factors such as temperature, pH, and the presence of other molecules could also affect the compound’s action.

Safety and Hazards

Propriétés

IUPAC Name |

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-22-14-6-4-5-13-11-15(24-16(13)14)17(21)19-12-18(23-10-9-20)7-2-3-8-18/h4-6,11,20H,2-3,7-10,12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHBBPUWYORYCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCCC3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2756365.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea](/img/structure/B2756368.png)

![1-(2,4-Dimethylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2756369.png)

![(E)-3-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide](/img/structure/B2756370.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2756371.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)pentanamide](/img/structure/B2756374.png)

![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)

![N-butyl-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2756382.png)

![2-chloro-N-(2-{2-hydroxybicyclo[2.2.1]heptan-2-yl}ethyl)pyridine-4-carboxamide](/img/structure/B2756383.png)